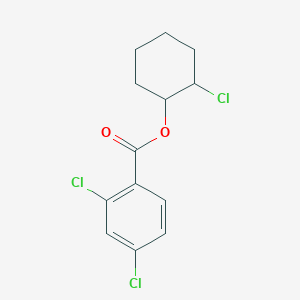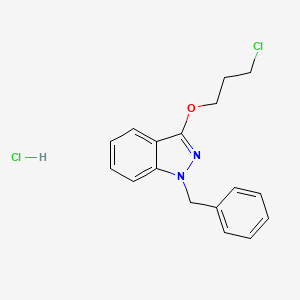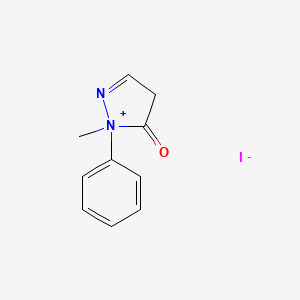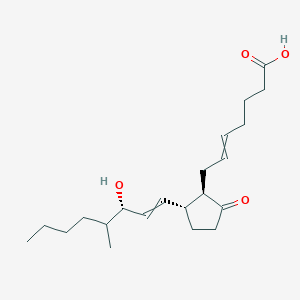
(15S)-15-Hydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(15S)-15-Hydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid is a bioactive lipid mediator derived from arachidonic acid. It is a member of the prostaglandin family, which plays a crucial role in various physiological processes, including inflammation, vascular tone regulation, and platelet aggregation. This compound is particularly significant due to its involvement in pathophysiological conditions such as cancer, cardiovascular diseases, and inflammatory disorders.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (15S)-15-Hydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid typically involves the oxidation of arachidonic acid. The process begins with the enzymatic conversion of arachidonic acid by 15-lipoxygenase to produce 15-hydroperoxyeicosatetraenoic acid (15-HPETE). This intermediate is then reduced to 15-hydroxyeicosatetraenoic acid (15-HETE), which undergoes further enzymatic or chemical modifications to yield the final product.
Industrial Production Methods: Industrial production of this compound often employs biotechnological approaches, utilizing genetically engineered microorganisms or cell lines that express the necessary enzymes for the conversion of arachidonic acid. These methods offer higher yields and greater specificity compared to traditional chemical synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: It can participate in substitution reactions, particularly involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of enzymes like lipoxygenases.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed under mild conditions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives, which can have distinct biological activities.
Wissenschaftliche Forschungsanwendungen
(15S)-15-Hydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of lipid oxidation and prostaglandin biosynthesis.
Biology: The compound is studied for its role in cell signaling pathways, particularly those involved in inflammation and immune responses.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cardiovascular disorders, and certain types of cancer.
Industry: The compound is used in the development of pharmaceuticals and as a biomarker for oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of (15S)-15-Hydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid involves its interaction with specific receptors on the cell surface, such as the prostaglandin receptors. Upon binding to these receptors, it activates various intracellular signaling pathways, including the MAPK and NF-κB pathways, leading to the modulation of gene expression and cellular responses. The compound also influences the production of other bioactive lipids and cytokines, contributing to its diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
15-Hydroxyeicosatetraenoic acid (15-HETE): A precursor in the biosynthesis of (15S)-15-Hydroxy-16-methyl-9-oxoprosta-5,13-dien-1-oic acid, with similar but distinct biological activities.
Prostaglandin E2 (PGE2): Another member of the prostaglandin family, involved in inflammation and pain signaling.
Leukotriene B4 (LTB4): A related lipid mediator with potent inflammatory properties.
Uniqueness: this compound is unique due to its specific receptor interactions and the distinct signaling pathways it activates. Unlike other prostaglandins, it has a more pronounced role in certain pathological conditions, making it a valuable target for therapeutic intervention.
Eigenschaften
CAS-Nummer |
64363-60-6 |
|---|---|
Molekularformel |
C21H34O4 |
Molekulargewicht |
350.5 g/mol |
IUPAC-Name |
7-[(1R,2R)-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C21H34O4/c1-3-4-9-16(2)19(22)14-12-17-13-15-20(23)18(17)10-7-5-6-8-11-21(24)25/h5,7,12,14,16-19,22H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/t16?,17-,18+,19+/m0/s1 |
InChI-Schlüssel |
HYWUHKAWNFZUTL-NRHWTYQISA-N |
Isomerische SMILES |
CCCCC(C)[C@@H](C=C[C@H]1CCC(=O)[C@@H]1CC=CCCCC(=O)O)O |
Kanonische SMILES |
CCCCC(C)C(C=CC1CCC(=O)C1CC=CCCCC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1a-tert-Butyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione](/img/structure/B14489770.png)
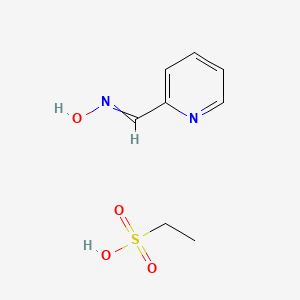
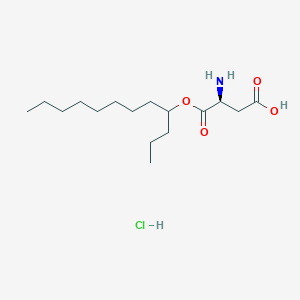
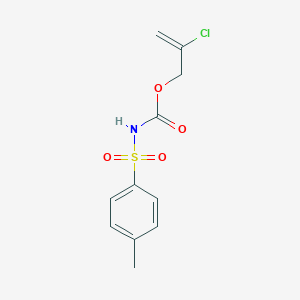
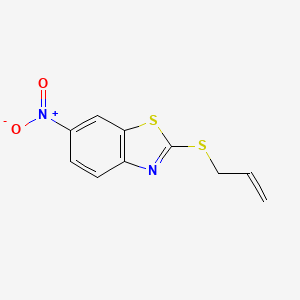
![1-[2-(Prop-2-en-1-yl)cyclohexyl]azepane](/img/structure/B14489801.png)
![3-Methyl[1,2,4]triazolo[3,4-a]phthalazin-9(5H)-one](/img/structure/B14489807.png)
![2-{[3-(3,5-DI-Tert-butyl-4-hydroxyphenyl)propyl]sulfanyl}ethyl acetate](/img/structure/B14489809.png)
![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
![Methyldesacetylcolchaminone [French]](/img/structure/B14489814.png)
![3,6-Bis[(6-bromopyridazin-3-yl)sulfanyl]pyridazine](/img/structure/B14489822.png)
